

BMS-986142: A Deep Dive into its Therapeutic Target and Mechanism of Action

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Compound of Interest		
Compound Name:	(2R)-7-chloro-2-[4-	
	(dimethylamino)cyclohexyl]-N-	
	[(4,6-dimethyl-2-oxo-1H-pyridin-3-	
	yl)methyl]-2,4-dimethyl-1,3-	
	benzodioxole-5-carboxamide	
Cat. No.:	B611628	Get Quote

For Researchers, Scientists, and Drug Development Professionals

BMS-986142 is a potent and highly selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling molecule in various immune pathways.[1][2] This technical guide provides a comprehensive overview of the therapeutic target of BMS-986142, its mechanism of action, and the experimental evidence supporting its development for autoimmune diseases such as rheumatoid arthritis.[3][4][5]

The Therapeutic Target: Bruton's Tyrosine Kinase (BTK)

BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[4] It is predominantly expressed in hematopoietic cells, with the notable exceptions of T cells and terminally differentiated plasma cells.[4] BTK is a crucial component of multiple signaling pathways that regulate the development, differentiation, and activation of B lymphocytes. Beyond its role in B cells, BTK is also involved in the signaling of other immune cells, including monocytes, macrophages, and mast cells, through its involvement in Fc receptor (FcR) and RANK receptor signaling.[2][4] This broad involvement in immune cell function makes BTK a highly attractive therapeutic target for a range of autoimmune and inflammatory diseases.[4]



Mechanism of Action: Reversible Inhibition of BTK

BMS-986142 functions as a small molecule inhibitor that reversibly binds to BTK, thereby blocking its kinase activity.[2][4] Unlike irreversible BTK inhibitors, which form a covalent bond with the enzyme, the reversible nature of BMS-986142's interaction allows for a more controlled and potentially safer pharmacological profile. By inhibiting BTK, BMS-986142 effectively dampens the downstream signaling cascades that are initiated by the B cell receptor (BCR), Fc receptors, and the receptor activator of nuclear factor kappa-B ligand (RANKL).[2][4]

The inhibition of these pathways leads to a multifaceted immunomodulatory effect:

- B Cell Receptor (BCR) Signaling: Inhibition of BTK blocks the signal transduction following antigen binding to the BCR. This interference with BCR signaling curtails B cell activation, proliferation, and the subsequent production of autoantibodies and inflammatory cytokines, which are key drivers in many autoimmune diseases.[2]
- Fc Receptor (FcR) Signaling: BMS-986142 also impedes FcγR-dependent signaling in myeloid cells. This is significant in the context of autoimmune diseases where immune complexes (antigen-antibody complexes) trigger inflammation via FcγR activation, leading to the release of pro-inflammatory mediators like TNF-α.[2]
- RANKL-Induced Osteoclastogenesis: The compound has been shown to block RANKL-induced differentiation of osteoclasts.[2] This is particularly relevant for conditions like rheumatoid arthritis, where excessive osteoclast activity contributes to bone erosion and joint destruction.[2]

Quantitative Data: Potency and Selectivity

BMS-986142 exhibits high potency for BTK and selectivity over other kinases, including those within the Tec family. This selectivity profile is crucial for minimizing off-target effects.

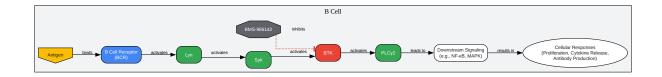


Kinase	IC50 (nM)
втк	0.5
TEC	10
ITK	15
BLK	23
TXK	28
BMX	32
LCK	71
SRC	1100

Data sourced from MedchemExpress.[1]

Signaling Pathway and Experimental Workflow

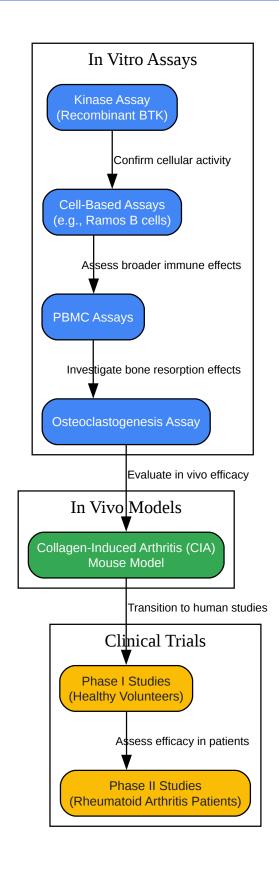
The following diagrams illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.



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Caption: Simplified BTK signaling pathway in B cells.





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Caption: General experimental workflow for BMS-986142.



Experimental Protocols In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-986142 against recombinant human BTK and a panel of other kinases.
- Methodology:
 - Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
 - BMS-986142 is added at various concentrations.
 - The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).
 - IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

B Cell Activation and Proliferation Assays

- Objective: To assess the functional effect of BMS-986142 on B cell activation and proliferation.
- Methodology:
 - Primary human B cells or B cell lines (e.g., Ramos cells) are isolated and cultured.
 - Cells are pre-incubated with varying concentrations of BMS-986142.
 - B cell activation is induced by stimulating the B cell receptor (BCR) using anti-IgM or anti-IgD antibodies.
 - Activation markers, such as CD69 or CD86, are measured by flow cytometry.[2][4]



- Cell proliferation is assessed by measuring the incorporation of a labeled nucleotide (e.g., BrdU or ³H-thymidine) or using a dye dilution assay (e.g., CFSE).
- IC50 values for the inhibition of activation and proliferation are determined from doseresponse curves.

In Vivo Collagen-Induced Arthritis (CIA) Model

- Objective: To evaluate the in vivo efficacy of BMS-986142 in a preclinical model of rheumatoid arthritis.
- Methodology:
 - Arthritis is induced in susceptible strains of mice by immunization with type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.
 - Once clinical signs of arthritis appear, mice are treated daily with vehicle or different doses of BMS-986142 (e.g., 2, 4, 10, 25, or 30 mg/kg).[1][2]
 - In some studies, BMS-986142 is co-administered with standard-of-care agents like methotrexate or etanercept to assess additive or synergistic effects.
 - o Clinical scores, which measure paw swelling and inflammation, are recorded regularly.
 - At the end of the study, joint tissues are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion.
 - Serum levels of anti-collagen antibodies and inflammatory cytokines can also be measured.[1]

In summary, BMS-986142 is a highly selective and potent reversible inhibitor of BTK. Its mechanism of action, which involves the modulation of key signaling pathways in both B cells and myeloid cells, provides a strong rationale for its investigation as a therapeutic agent for rheumatoid arthritis and other autoimmune disorders. The comprehensive preclinical data, from enzymatic assays to in vivo models of disease, underscores the potential of targeting BTK with this novel inhibitor.



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